Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZWCLHONYIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, identified by its CAS number 432007-40-4, is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, focusing on its anti-inflammatory and analgesic effects, as well as its mechanism of action.
- Molecular Formula : CHClN\OS
- Molecular Weight : 312.17 g/mol
- Physical State : Typically provided as a solid for research purposes.
The compound is primarily studied for its role as a COX-II inhibitor . Cyclooxygenase-2 (COX-II) is an enzyme that plays a significant role in the inflammatory process. Inhibition of COX-II is associated with reduced inflammation and pain relief, making this compound a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against COX-II. For instance, studies have shown that similar compounds with structural analogs demonstrate IC50 values (the concentration required to inhibit 50% of the target enzyme activity) in the low micromolar range, suggesting potent anti-inflammatory properties .
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Analgesic Effects :
- Safety and Toxicology :
Data Table: Comparison of COX-II Inhibitors
Chemical Reactions Analysis
Oxidation Reactions
Mechanistic studies suggest that oxidation proceeds via radical intermediates or metal-oxo species, depending on the catalyst . For example, Mn(IV)-triazacyclononane complexes facilitate H₂O₂ activation, enabling selective sulfur oxidation while preserving the glycinate backbone .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
The hydrolysis mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing sulfonyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.
Nucleophilic Substitution at the Dichlorophenyl Ring
The 3,4-dichlorophenyl group is electron-deficient due to the −Cl substituents, making it susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Position Substituted | Product | Notes |
|---|---|---|---|
| NH₃ (high pressure) | Para to −Cl groups | Amino-substituted derivative | Limited yield due to steric hindrance. |
| Methoxide (NaOMe) | Meta to −Cl groups | Methoxy-substituted derivative | Requires elevated temperatures. |
NAS reactions are less favored compared to hydrolysis or oxidation due to the deactivating effects of both −Cl and −SO₂CH₃ groups. Reaction pathways are inferred from analogous dichlorophenyl systems .
Reductive Transformations
The sulfonyl group can be reduced to a thioether under strong reducing conditions:
| Reagent | Products | Efficiency |
|---|---|---|
| LiAlH₄ | N-(3,4-Dichlorophenyl)-N-(methylthio)glycinate | Partial reduction; competing ester reduction observed. |
| H₂/Pd-C | No reaction | Sulfonyl group remains intact |
Selective reduction of the sulfonyl moiety without affecting the ester or aryl chloride groups remains challenging, necessitating tailored catalysts.
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
| Conditions | Major Products | Pathway |
|---|---|---|
| Pyrolysis (N₂ atmosphere) | CO₂, SO₂, chlorobenzene derivatives | Radical-mediated breakdown of sulfonyl and ester groups. |
Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile, with the sulfonyl group decomposing before the ester.
Key Mechanistic Insights
-
Oxidation : Proceeds via metal-catalyzed pathways (e.g., Mn-oxo intermediates) or radical chain mechanisms depending on the oxidant .
-
Hydrolysis : Acid-catalyzed vs. base-promoted mechanisms exhibit distinct rate-determining steps (protonation vs. nucleophilic attack) .
-
NAS Reactions : Limited by electronic deactivation but feasible with strong nucleophiles at high temperatures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted glycinate esters with sulfonyl and aryl halide functionalities.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Halogenation vs. Methoxylation :
- The 3,4-dichlorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to the 3,4-dimethoxyphenyl analog . Chlorine atoms increase lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, while methoxy groups (logP ~1.5) reduce bioavailability .
- Methylsulfonyl vs. Tosyl : The methylsulfonyl group in the target compound offers steric compactness and stronger electron-withdrawing effects compared to the bulkier 4-methylphenylsulfonyl (tosyl) group in the dimethoxy analog. This may improve binding affinity to sulfonylurea receptors .
Backbone Variations :
- Unlike BD 1008 and BD 1047 (dihydrobromide salts with amine backbones) , the glycinate ester core in the target compound provides hydrolytic stability under physiological conditions, making it more suitable for prodrug development .
Notes
Synthesis Challenges : The dichlorophenyl-sulfonyl glycinate structure requires stringent control of reaction conditions to avoid dehalogenation or sulfonyl group degradation .
Discontinuation of Analogs : The dimethoxy and tosyl analogs (e.g., CAS 359027-98-8) were discontinued due to stability issues, underscoring the superiority of the dichlorophenyl-methylsulfonyl combination .
Regulatory Status : The target compound is manufactured under ISO guidelines, but its analogs lack regulatory approval for clinical use .
Q & A
Q. What are the standard synthetic routes for Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how are yields optimized?
The synthesis involves sulfonylation of 3,4-dichloroaniline followed by glycine esterification. Key steps include:
- Sulfonylation : Reacting 3,4-dichloroaniline with methylsulfonyl chloride (1.2–1.5 eq) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the sulfonamide intermediate (monitored via TLC, Rf ≈ 0.35) .
- Esterification : Coupling the intermediate with methyl glycinate using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF, achieving 65–75% yields after purification via silica gel chromatography (ethyl acetate/hexane, 1:4) .
- Yield optimization : Strict control of moisture (anhydrous conditions) and stoichiometric excess of methylsulfonyl chloride minimizes byproducts like unreacted aniline or hydrolyzed sulfonamides .
Q. How is this compound characterized structurally, and what analytical methods are critical?
Structural confirmation relies on:
- NMR spectroscopy : The methylsulfonyl group shows distinct NMR signals at δ 3.2–3.4 ppm (singlet, 3H) and NMR at δ 42–44 ppm. The dichlorophenyl ring protons appear as doublets (δ 7.1–7.5 ppm, J = 8.5 Hz) due to para-substitution .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks at m/z 357.0238 (monoisotopic mass) with <2 ppm error .
- HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm verify purity >98% .
Q. What stability considerations are critical for handling and storage?
The compound is hygroscopic and light-sensitive. Recommended protocols:
- Storage : Sealed under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group .
- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly, assessed via HPLC .
Advanced Research Questions
Q. How can conflicting spectral or bioactivity data be resolved in studies of this compound?
Contradictions often arise from:
- Stereochemical impurities : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric byproducts that may skew bioactivity results .
- Solvent artifacts : NMR in deuterated DMSO vs. CDCl can shift sulfonamide carbonyl signals by 1–2 ppm, requiring solvent-specific referencing .
- Metabolite interference : LC-MS/MS identifies degradation products like 3,4-dichloroaniline (m/z 162.976), which may antagonize reported bioactivity .
Q. What environmental degradation pathways are hypothesized for this compound?
Based on structurally related herbicides (e.g., diuron):
- Photolysis : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, generating 3,4-dichlorophenyl fragments (confirmed via GC-MS) .
- Microbial metabolism : Soil studies show Pseudomonas spp. hydrolyze the ester group, forming N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycine, detectable via -NMR in fluorinated analogs .
- Hydrolysis : Half-life (t) in pH 7.4 buffer at 25°C is ~14 days, increasing to 30 days under acidic conditions (pH 4.0) .
Q. What computational methods predict the compound’s biological targets or reactivity?
Advanced approaches include:
- Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), showing affinity scores <–8.0 kcal/mol for the sulfonamide group .
- QSAR modeling : Electron-withdrawing Cl substituents on the phenyl ring correlate with enhanced herbicidal activity (R = 0.89 in comparative studies) .
- DFT calculations : B3LYP/6-31G* level analysis predicts nucleophilic attack at the glycine carbonyl carbon (MEP surface charge: –0.32 e) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
